Product packaging for 6-Bromo-1,4,8-trioxaspiro[4.5]decane(Cat. No.:CAS No. 1423031-10-0)

6-Bromo-1,4,8-trioxaspiro[4.5]decane

Cat. No.: B3047581
CAS No.: 1423031-10-0
M. Wt: 223.06
InChI Key: YVCXYXUDSUQYNF-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic and Halogenated Organic Compounds

6-Bromo-1,4,8-trioxaspiro[4.5]decane is a member of two important classes of organic compounds: spirocycles and halogenated compounds. Spiro compounds are characterized by their unique three-dimensional structure, where two rings are connected by a single common atom. This arrangement imparts significant conformational rigidity, a desirable trait in the design of new drugs and functional materials.

The presence of a bromine atom categorizes it as a halogenated organic compound. The carbon-bromine bond is a versatile functional group in organic synthesis, serving as a key site for a variety of chemical transformations. This dual identity as both a spirocycle and a halogenated compound suggests that this compound could serve as a valuable building block in the synthesis of more complex molecular architectures.

Structural Distinctiveness and Nomenclature in Organic Chemistry

The systematic IUPAC name for this compound, this compound, precisely describes its structure. The "spiro[4.5]" notation indicates a spirocyclic system where one ring has five atoms (the cyclohexane (B81311) ring, with the spiro carbon being one of them) and the other has six atoms (the 1,4,8-trioxane ring). The "trioxa" prefix and the locants 1, 4, and 8 specify the positions of the three oxygen atoms in the spirocyclic framework. The "6-Bromo" prefix indicates the attachment of a bromine atom at the 6th position of the decane (B31447) skeleton.

The key structural feature that distinguishes this molecule is the 1,4,8-trioxaspiro[4.5]decane core. This is a less common structural motif compared to its more widely studied analogue, the 1,4-dioxaspiro[4.5]decane system.

Significance in Contemporary Organic Synthesis and Materials Science Research

While direct applications of this compound are not yet documented, the significance of related compounds provides a strong indication of its potential. The closely related 6-Bromo-1,4-dioxaspiro[4.5]decane is a known precursor in the synthesis of various complex molecules, including natural products. The bromine atom allows for a range of synthetic manipulations, such as cross-coupling reactions, to build more elaborate structures.

In materials science, the rigid, three-dimensional structure of spiro compounds is being explored for the development of novel polymers and liquid crystals. The incorporation of spirocyclic units into polymer backbones can enhance thermal stability and introduce unique optical properties. The bromo-functionality of this compound could be leveraged to attach it to polymer chains or other material scaffolds.

A study on the stereoselective synthesis of 1,6,9-trioxaspiro[4.5]decanes from D-glucose highlights the importance of trioxaspiroacetal systems as novel structural motifs that mimic biologically active natural products. researchgate.net This research suggests that trioxaspiro[4.5]decane frameworks are of interest for structure-activity relationship studies, potentially leading to the discovery of new antibiotics and anticancer agents. researchgate.net

Overview of Current Research Trajectories and Open Questions

The current research landscape for this compound is largely undefined, presenting a fertile ground for new scientific inquiry. The most pressing open question is the development of an efficient and stereoselective synthesis for this specific compound. While synthetic routes to the analogous 1,6,9-trioxaspiro[4.5]decane system have been reported, their applicability to the 1,4,8-isomer remains to be explored. researchgate.netsemanticscholar.org

Further research is needed to elucidate the physical and chemical properties of this compound. This includes detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and an investigation of its reactivity in a variety of chemical transformations. A key area of interest would be to compare its reactivity to that of the better-understood 6-Bromo-1,4-dioxaspiro[4.5]decane, particularly in reactions involving the carbon-bromine bond.

The potential applications of this compound in organic synthesis and materials science are also ripe for investigation. Could it serve as a unique building block for the synthesis of novel pharmaceuticals or functional materials? Answering this question will require a concerted effort from the chemical research community to first synthesize and then thoroughly characterize this enigmatic spirocycle.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrO3 B3047581 6-Bromo-1,4,8-trioxaspiro[4.5]decane CAS No. 1423031-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,4,8-trioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXYXUDSUQYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284393
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
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Molecular Weight

223.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-10-0
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8-Trioxaspiro[4.5]decane, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Bromo 1,4,8 Trioxaspiro 4.5 Decane and Its Derivatives

Retrosynthetic Analysis of the Spiro[4.5]decane Core and Bromine Moiety

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available, or easily synthesized precursors. For 6-Bromo-1,4,8-trioxaspiro[4.5]decane, the analysis begins with two primary disconnections: the carbon-bromine bond and the spiroketal linkage.

C-Br Bond Disconnection: The bromine atom at the 6-position is envisioned as being introduced via an electrophilic bromination reaction. This retrosynthetic step removes the bromine, leading to the parent scaffold, 1,4,8-trioxaspiro[4.5]decane. This simplifies the target to the core heterocyclic system.

Spiroketal Disconnection: The 1,4,8-trioxaspiro[4.5]decane is a spiroketal. Spiroketals are typically formed through the acid-catalyzed reaction of a ketone with a diol. Disconnecting the two C-O bonds of the dioxolane ring (at positions 1 and 4) reveals two key precursor molecules: Tetrahydropyran-4-one and Ethylene (B1197577) glycol .

This two-step retrosynthetic approach identifies readily accessible starting materials and outlines a clear forward-synthetic plan: first, the construction of the 1,4,8-trioxaspiro[4.5]decane scaffold, followed by the regioselective introduction of the bromine atom.

Target MoleculeRetrosynthetic StepPrecursor(s)
This compoundC-Br Disconnection (Electrophilic Bromination)1,4,8-Trioxaspiro[4.5]decane
1,4,8-Trioxaspiro[4.5]decaneSpiroketal Disconnection (Ketalization)Tetrahydropyran-4-one + Ethylene glycol

Established Synthetic Pathways to the 1,4,8-Trioxaspiro[4.5]decane Scaffold

The formation of the core spirocyclic system is the foundational stage of the synthesis. This involves creating the unique structure where the tetrahydropyran (B127337) and dioxolane rings are joined at a single carbon atom.

The most direct and common method for constructing the 1,4,8-trioxaspiro[4.5]decane scaffold is through an acid-catalyzed ketalization reaction. This reaction is a cornerstone of spiroketal synthesis.

The process involves reacting Tetrahydropyran-4-one with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). The reaction proceeds by the protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. The hydroxyl groups of ethylene glycol then act as nucleophiles, attacking the carbonyl carbon in a stepwise manner. The elimination of a water molecule results in the formation of the stable five-membered dioxolane ring, fused spirocyclically to the tetrahydropyran ring. The reaction is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus.

Spiroketal formation can be under either thermodynamic or kinetic control, which can be crucial for stereoselectivity in more complex derivatives. mskcc.orgnih.gov For this symmetrical system, the primary goal is the efficient formation of the spirocyclic core.

The key precursor for the scaffold synthesis is Tetrahydropyran-4-one. While commercially available, it can also be synthesized from various starting materials, allowing for modifications and optimization. sigmaaldrich.com

One notable synthetic route starts from tetrahydropyran-4-carbonitrile . This compound serves as a versatile intermediate. researchgate.net The nitrile group can be hydrolyzed under acidic or basic conditions to form tetrahydropyran-4-carboxylic acid. Alternatively, the nitrile can be converted into the target ketone through reactions with organometallic reagents followed by hydrolysis. A convenient synthesis of 8-oxa-2-azaspiro[4.5]decane has been developed from tetrahydropyran-4-carbonitrile, highlighting its utility as a precursor for spirocyclic systems. researchgate.net

Another pathway involves the cyclization of diethyl malonate with bis-(2-chloroethyl) ether to yield diethyl tetrahydropyran-4,4-dicarboxylate. ijprajournal.com Subsequent hydrolysis and controlled decarboxylation afford tetrahydropyran-4-carboxylic acid, which can then be converted to Tetrahydropyran-4-one. ijprajournal.com These multi-step syntheses offer opportunities to introduce substituents on the tetrahydropyran ring before the ketalization step.

Precursor CompoundIntermediateTarget ReactantKey Transformation
Tetrahydropyran-4-carbonitrileN/ATetrahydropyran-4-oneGrignard reaction followed by hydrolysis
Diethyl malonate + Bis-(2-chloroethyl) etherTetrahydropyran-4,4-dicarboxylic acidTetrahydropyran-4-oneCyclization, Hydrolysis, Decarboxylation

Introduction of the Bromine Functionality

With the 1,4,8-trioxaspiro[4.5]decane scaffold in hand, the final key step is the introduction of the bromine atom at the C-6 position. This requires a reaction that is both selective for the desired position and, if applicable, controls the resulting stereochemistry.

The C-6 position on the tetrahydropyran ring is adjacent to one of the spiroketal oxygen atoms. The introduction of bromine at this specific site can be achieved through regioselective bromination methods. An intramolecular haloetherification strategy, for instance, has demonstrated exclusive 6-endo regioselectivity in the formation of bromotetrahydropyrans. nih.govrsc.org

A common and effective reagent for such transformations is N-bromosuccinimide (NBS). rsc.org NBS is a source of electrophilic bromine and is often used for allylic and benzylic bromination, as well as for the bromination of positions alpha to carbonyls or ethers. In the context of the 1,4,8-trioxaspiro[4.5]decane scaffold, the reaction would likely proceed via a radical mechanism initiated by light or a radical initiator, or an ionic mechanism under acidic conditions. The proximity of the ring oxygen at position 8 can influence the regioselectivity of the reaction, directing the bromine to the adjacent C-7 or C-9 positions (equivalent to C-6).

The choice of solvent and reaction conditions is critical for achieving high regioselectivity. For example, bromoetherification has been shown to proceed efficiently in a mixture of dichloromethane (B109758) and water. rsc.org

The bromination of the C-6 position creates a new stereocenter. Therefore, controlling the stereochemical outcome of this reaction is a significant synthetic challenge. The stereoselectivity of spiroketal synthesis and subsequent functionalization can be governed by either kinetic or thermodynamic factors. mskcc.orgnih.gov

Substrate-Directed Control: The pre-existing three-dimensional structure of the 1,4,8-trioxaspiro[4.5]decane scaffold can direct the approach of the brominating agent. The bulky spiroketal group may sterically hinder one face of the tetrahydropyran ring, leading to the preferential addition of the bromine atom from the less hindered face. This results in a diastereoselective outcome.

Reagent-Based Control: The use of chiral brominating reagents or catalysts can induce enantioselectivity. Recent advances have been made in the enantioselective bromofunctionalization of alkenes using N-bromoamide reagents in conjunction with chiral catalysts. rsc.org While not directly applied to this specific saturated system, these principles form the basis for developing stereocontrolled bromination reactions.

The stability of the resulting diastereomers will also play a role, especially if the reaction conditions allow for equilibration. The anomeric effect, which is a key stabilizing factor in spiroketals, could influence the conformational preferences of the brominated product, thereby affecting the thermodynamic stability of the different stereoisomers. nih.gov

Stereoselective and Enantioselective Synthesis Approaches

The controlled three-dimensional arrangement of atoms is a critical aspect of modern synthetic chemistry, particularly for spiroketals which are prevalent in numerous natural products. Achieving high levels of stereoselectivity and enantioselectivity in the synthesis of this compound and its analogs is paramount for their potential applications.

Chiral Auxiliaries and Catalytic Methods

The use of chiral auxiliaries is a well-established strategy to induce stereoselectivity in a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more subsequent reactions. While specific examples for the synthesis of this compound are not extensively documented, general principles from spiroketal synthesis can be applied. For instance, a chiral auxiliary could be attached to a precursor of the tetrahydropyran ring, guiding the spiroketalization step to favor one diastereomer over the other. After the spirocycle is formed, the auxiliary is cleaved to yield the desired enantiomerically enriched product.

Catalytic methods offer a more atom-economical and elegant approach to enantioselective synthesis. Chiral catalysts, such as those based on transition metals (e.g., gold, iridium, palladium) or organocatalysts (e.g., chiral phosphoric acids), can facilitate the formation of spiroketals with high enantiomeric excess. These catalysts create a chiral environment around the reacting molecules, influencing the transition state of the spiroketalization reaction and leading to the preferential formation of one enantiomer. For example, an enantioselective cascade reaction catalyzed by a gold and iridium sequential system has been shown to be effective for the synthesis of other spiroketals and could potentially be adapted for the 1,4,8-trioxaspiro[4.5]decane framework.

Derivatization from Chiral Precursors (e.g., D-Glucose for related spiroacetals)

A powerful strategy for the synthesis of chiral molecules is to start from a readily available, enantiomerically pure natural product, often referred to as the "chiral pool". Carbohydrates, such as D-glucose, are particularly attractive starting materials due to their low cost and abundance of stereocenters.

A stereocontrolled route to the related 1,6,9-trioxaspiro[4.5]decane ring system has been successfully developed starting from D-glucose. rsc.org This methodology involves the conversion of a D-glucose-derived ulosyl bromide with ethylene glycol to form a bicyclic pyranodioxane. rsc.org Subsequent acid-catalyzed ring contraction and acylation lead to the stereospecific formation of the 1,6,9-trioxaspiro[4.5]decane core. rsc.org Importantly, this synthetic sequence also includes a bromination step, yielding a brominated spiroketal derivative. rsc.org This demonstrates the feasibility of introducing a bromine atom into the spiroketal framework, a key feature of the target molecule. Although the oxygen substitution pattern in the target this compound is different, this carbohydrate-based approach provides a valuable blueprint for accessing chiral trioxaspiro[4.5]decane systems.

Comparative Analysis of Synthetic Efficiency and Yields

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes, guided by the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, as discussed earlier, is inherently greener than stoichiometric approaches as it reduces the amount of waste generated. The choice of solvents is another crucial aspect. Traditional organic solvents are often volatile and toxic, and their replacement with greener alternatives such as water, supercritical fluids, or solvent-free conditions is highly desirable.

The synthesis of spiroketals from renewable resources, such as the use of D-glucose as a chiral precursor, is another excellent example of a sustainable approach. By utilizing biomass-derived starting materials, the reliance on fossil fuels for chemical synthesis can be reduced.

Chemical Reactivity and Transformation Studies of 6 Bromo 1,4,8 Trioxaspiro 4.5 Decane

Reactivity at the Bromine Center

The carbon-bromine bond at the 6-position is the most prominent site of reactivity for transformations that aim to introduce molecular diversity. The electron-withdrawing nature of the adjacent oxygen atoms in the spiroketal and tetrahydropyran (B127337) ring influences the reactivity of this center.

Nucleophilic Substitution Reactions and Their Stereochemistry

The secondary carbon bearing the bromine atom is susceptible to nucleophilic attack, potentially proceeding through either an S(_N)1 or S(_N)2 mechanism, contingent on the nucleophile, solvent, and reaction conditions. In polar solvents, an S(_N)1 pathway may be favored, leading to a carbocation intermediate and potentially a mixture of stereoisomers. acs.org Conversely, nonpolar solvents and strong nucleophiles are more likely to promote an S(_N)2 reaction, which would proceed with an inversion of stereochemistry at the C6 position. acs.org

NucleophileSolventProbable MechanismStereochemical Outcome
Azide (N(_3)(-))DMFS(_N)2Inversion
Cyanide (CN(--))DMSOS(_N)2Inversion
Methoxide (CH(_3)O(--))MethanolS(_N)1/S(_N)2Racemization/Inversion
WaterWater/AcetoneS(_N)1Racemization

This table presents hypothetical reactions based on general principles of nucleophilic substitution on secondary alkyl halides.

Elimination Reactions to Form Unsaturated Spiro Compounds

In the presence of a strong, non-nucleophilic base, 6-Bromo-1,4,8-trioxaspiro[4.5]decane can undergo an E2 elimination reaction to yield an unsaturated spiro compound. This dehydrobromination would result in the formation of a double bond within the tetrahydropyran ring, providing a pathway to further functionalization. The regioselectivity of this elimination would be governed by Zaitsev's rule, favoring the more substituted alkene, although the stereoelectronic requirements of the E2 mechanism (anti-periplanar arrangement of the proton and leaving group) would also play a crucial role.

BaseSolventMajor Product
Potassium tert-butoxidetert-Butanol1,4,8-Trioxaspiro[4.5]dec-6-ene
Sodium hydrideTHF1,4,8-Trioxaspiro[4.5]dec-6-ene
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Acetonitrile1,4,8-Trioxaspiro[4.5]dec-6-ene

This table illustrates potential elimination reactions based on established organic chemistry principles.

Cross-Coupling Reactions (e.g., Grignard, Hiyama, Kumada, Stille, Suzuki for alkyl halides)

The carbon-bromine bond serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper-based catalytic systems are commonly employed for such transformations with alkyl halides. These reactions offer a powerful method for introducing a wide array of substituents at the 6-position.

Reaction NameCoupling PartnerCatalystResulting Bond
Suzuki Organoboron reagent (R-B(OR')(_2))Pd(PPh(_3))(_4) / BaseC-C
Stille Organostannane reagent (R-Sn(Alkyl)(_3))Pd(PPh(_3))(_4)C-C
Kumada Grignard reagent (R-MgBr)Ni(dppp)Cl(_2)C-C
Hiyama Organosilane reagent (R-Si(OR')(_3))Pd(OAc)(_2) / ActivatorC-C
Grignard Magnesium metal, then electrophileMg(^0)C-C

This table summarizes potential cross-coupling reactions applicable to this compound.

Reactivity of the Spiroketal and Ether Linkages

The 1,4,8-trioxaspiro[4.5]decane core, containing a spiroketal and ether functionalities, is generally stable under neutral and basic conditions but can be susceptible to transformations in the presence of acid.

Acid-Catalyzed and Base-Catalyzed Transformations

Under acidic conditions, the oxygen atoms of the spiroketal and ether linkages can be protonated, rendering the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. This can lead to hydrolysis and cleavage of the spiroketal, ultimately yielding the parent ketone and diol. The ether linkage within the tetrahydropyran ring is generally more stable than the spiroketal but can also undergo cleavage under harsh acidic conditions.

Base-catalyzed transformations of the spiroketal and ether linkages are far less common, as these functionalities are generally inert to bases. Strong bases would preferentially react at the bromine center via elimination or substitution.

Ring-Opening and Rearrangement Mechanisms

Acid-catalyzed ring-opening of the spiroketal would proceed through protonation of one of the acetal (B89532) oxygens, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. acs.orgnih.gov Subsequent attack by a nucleophile, such as water, would lead to the hydrolysis products.

Rearrangement reactions of the 1,4,8-trioxaspiro[4.5]decane system are not widely documented and would likely require specific structural features or harsh reaction conditions to overcome the inherent stability of the spirocyclic system. Potential rearrangements could be envisioned under strongly acidic conditions that promote the formation of cationic intermediates, which could then undergo skeletal reorganization.

Oxidation Reactions

Currently, there is a lack of specific studies in the accessible scientific literature detailing the oxidation reactions of this compound. Hypothetically, oxidation could be directed at the carbon-bromine bond or potentially at the C-H bonds of the cyclohexane (B81311) ring, depending on the oxidant and reaction conditions employed. However, without experimental data, any discussion of specific outcomes remains speculative.

Reduction Reactions

Table 1: Hypothetical Reduction Reactions of this compound

Reagent/CatalystExpected ProductPotential Byproducts
H₂, Pd/C1,4,8-trioxaspiro[4.5]decaneRing-opened products under acidic conditions
Na, NH₃1,4,8-trioxaspiro[4.5]decaneOver-reduction products
LiAlH₄1,4,8-trioxaspiro[4.5]decanePotential for complex formation with heteroatoms
Bu₃SnH, AIBN1,4,8-trioxaspiro[4.5]decaneTin-containing byproducts

This table is based on general principles of organic chemistry and does not represent experimentally verified data for this specific compound.

Functional Group Interconversions on the Spiro[4.5]decane Framework

The bromine atom at the 6-position is the primary site for functional group interconversions. Nucleophilic substitution reactions, where a nucleophile displaces the bromide ion, would be a key strategy for introducing a variety of functional groups.

Table 2: Potential Nucleophilic Substitution Reactions

NucleophileReagent ExampleExpected ProductReaction Type
HydroxideNaOH6-Hydroxy-1,4,8-trioxaspiro[4.5]decaneSₙ2/Sₙ1
CyanideNaCN1,4,8-trioxaspiro[4.5]decane-6-carbonitrileSₙ2
AzideNaN₃6-Azido-1,4,8-trioxaspiro[4.5]decaneSₙ2
AlkoxideNaOCH₃6-Methoxy-1,4,8-trioxaspiro[4.5]decaneSₙ2

This table outlines potential transformations and is not based on published experimental results for this compound.

Elimination reactions, in the presence of a strong, non-nucleophilic base, could also be a possible transformation, leading to the formation of an unsaturated spiro[4.5]decene derivative.

Mechanistic Studies of Key Reaction Pathways

Due to the absence of detailed experimental studies on the reactivity of this compound, no specific mechanistic studies for its key reaction pathways have been published. Mechanistic investigations would likely focus on the kinetics and stereochemistry of substitution and elimination reactions at the C6 position. Computational modeling could provide insights into transition state energies and preferred reaction pathways. For instance, DFT calculations could help predict whether substitution reactions proceed via an Sₙ1 or Sₙ2 mechanism and could model the conformational changes within the spirocyclic system during these transformations.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block for Complex Molecules

The utility of 6-Bromo-1,4,8-trioxaspiro[4.5]decane as a versatile building block stems from the distinct reactivity of its components. The spiroacetal group is a protected form of a ketone, providing a rigid, three-dimensional scaffold. The carbon-bromine bond is a key functional handle that enables a wide range of chemical transformations.

This strategic combination allows chemists to introduce the spiroacetal motif into larger molecules through reactions at the bromine-substituted carbon. For instance, the carbon-bromine bond is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The ability to undergo such reactions makes bromo-spiroacetal compounds valuable intermediates for assembling complex molecular targets.

Precursor to Structurally Diverse Spiroacetals and Analogues

Spiroacetals are central structural elements in numerous natural products and are often essential for their biological activity. researchgate.net The 1,4,8-trioxaspiro[4.5]decane framework is a variation on more commonly occurring spiroacetal systems, making it an attractive target for synthetic exploration.

The spiroacetal core is a feature of many biologically potent natural products, including certain pheromones, antibiotics, and marine toxins. researchgate.netresearchgate.net The 1,6-dioxaspiro[4.5]decane ring system, a related structure, is found in compounds like the antibiotic (+)-monensin A and the anticancer agent (−)-berkelic acid. researchgate.net

Researchers have developed synthetic routes to the 1,6,9-trioxaspiro[4.5]decane framework, an isomer of the core of this compound, to create "oxa-analogs" of these natural products. researchgate.net By substituting a carbon atom in the ring system with an oxygen atom, chemists can create novel analogues that are not found in nature. These structural modifications can lead to altered biological activity, improved stability, or different pharmacokinetic properties, which is a key strategy in drug discovery and development. nih.gov The synthesis of these novel spiroacetal motifs provides a pathway to new potential antibiotics and selective anticancer agents. researchgate.net

The rigid, three-dimensional nature of the spiro[4.5]decane system provides an excellent foundation for building novel chemical scaffolds. mdpi.com Compared to simpler, more flexible molecules, spirocycles offer a well-defined spatial arrangement of functional groups, which is highly desirable in fields like medicinal chemistry and materials science. The synthesis of frameworks like 1,6,9-trioxaspiro[4.5]decane, which had not been previously found in nature or synthesized, opens the door to exploring new areas of chemical space. researchgate.net By starting with a building block like this compound, chemists can use the bromine handle to attach various other molecular fragments, generating libraries of unique spirocyclic compounds for screening and further development.

Contributions to Medicinal Chemistry Research as a Synthetic Intermediate

The trioxaspiro[4.5]decane scaffold has been successfully employed as a core structure in the development of new therapeutic agents. Research has shown that derivatives of this spiro system can exhibit significant biological activity.

A notable example is the synthesis of a series of 8-(1-aryl-vinyl)-6,7,10-trioxaspiro[4.5]decanes, which were investigated for their antimalarial properties. nih.gov In this research, the trioxaspiro[4.5]decane core was a key structural component of the new compounds. One particular derivative, 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane, proved to be highly effective against multi-drug resistant strains of malaria in mice and also showed promising activity against Plasmodium cynomolgi in rhesus monkeys. nih.gov This work underscores the value of the trioxaspiro[4.5]decane skeleton as a synthetic intermediate for producing novel and potent medicinal compounds.

Table of Research Findings on Trioxaspiro[4.5]decane Derivatives

Derivative NameApplication AreaResearch Outcome
8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decaneMedicinal Chemistry (Antimalarial)Showed promising activity against multi-drug resistant Plasmodium yoelii in mice and Plasmodium cynomolgi in monkeys. nih.gov
(R)- and (S)-configurated 1,6,9-trioxaspiro[4.5]decane systemsOrganic Synthesis (Natural Product Analogues)Developed an efficient and stereocontrolled route to create novel oxa-analog motifs of biologically active natural products. researchgate.net

Development of Specialty Chemicals and Advanced Materials

While the primary documented applications of this compound and its close analogues are in organic synthesis and medicinal chemistry, its structural features suggest potential for use in materials science. The rigidity and defined stereochemistry of the spiroacetal core are desirable properties for the creation of ordered molecular structures.

Halogenated organic compounds are often used as intermediates in the synthesis of specialty polymers, liquid crystals, and other advanced materials. The bromine atom on the this compound molecule could potentially serve as a reactive site for polymerization or for grafting the spirocyclic unit onto other material backbones. This could impart unique thermal or optical properties to the resulting materials. However, specific, peer-reviewed studies on the application of this particular compound in materials science are not extensively available.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1,4,8 Trioxaspiro 4.5 Decane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like 6-Bromo-1,4,8-trioxaspiro[4.5]decane. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

¹H NMR spectroscopy would be employed to identify the number of distinct proton environments, their multiplicity (spin-spin coupling), and their relative proximity. For this compound, the spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the methylene (B1212753) protons of the two rings. The proton attached to the bromine-bearing carbon (C6) would likely appear as a distinct multiplet, with its chemical shift influenced by the electronegativity of the bromine and oxygen atoms. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A decoupled ¹³C NMR spectrum for this compound would display seven distinct signals, corresponding to the seven carbon atoms in the structure. The spiro carbon (C5) would have a characteristic chemical shift due to its unique quaternary environment, being bonded to four other atoms. The chemical shift of the carbon atom attached to the bromine (C6) would be significantly influenced by the halogen. The remaining carbon signals would correspond to the other methylene groups in the rings.

Expected NMR Data for this compound:

Atom PositionExpected ¹H NMR Chemical Shift (ppm)Expected ¹³C NMR Chemical Shift (ppm)
C2, C3Aliphatic regionAliphatic region
C6Downfield multipletInfluenced by Bromine
C7, C9, C10Aliphatic regionAliphatic region
C5 (Spiro)No protonQuaternary region

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further elucidate the complex structure and stereochemistry, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the spirocyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, enabling unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, even if they are not directly bonded. This would help in establishing the relative orientation of the bromine atom and the conformation of the six-membered ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). This would result in two peaks of almost equal intensity separated by two mass units (M and M+2).

The fragmentation pattern would provide valuable insights into the stability of the spirocyclic structure. Common fragmentation pathways would likely involve the loss of the bromine atom, as well as cleavage of the ether linkages, leading to characteristic fragment ions.

Expected Mass Spectrometry Data:

FeatureExpected Observation
Molecular Ion (M⁺)Isotopic pattern with peaks at m/z corresponding to C₇H₁₁⁷⁹BrO₃ and C₇H₁₁⁸¹BrO₃
Key Fragments[M-Br]⁺, and fragments resulting from ring cleavage

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the following key absorption bands:

C-H stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds.

C-O stretching: Strong, characteristic C-O ether stretching vibrations, typically observed in the 1000-1300 cm⁻¹ region.

C-Br stretching: A weaker absorption in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bond.

The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups would confirm the purity of the spiroketal structure.

Advanced Chromatographic Purity and Separation Techniques (HPLC, LC-MS, UPLC)

To ensure the purity of this compound and to separate it from any starting materials or byproducts, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A suitable reversed-phase or normal-phase column and mobile phase would be developed to achieve good separation. The purity would be determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the eluting peaks, providing a higher degree of confidence in peak identification and purity assessment.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its use of smaller stationary phase particles, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC, making it a valuable tool for high-throughput analysis and quality control.

X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry (if applicable)

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. This would unequivocally confirm the molecular conformation in the solid state and the relative orientation of the substituents on the spirocyclic framework.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Detailed research, including experimental data and theoretical calculations, on the application of chiroptical spectroscopic methods to determine the absolute configuration of this compound is not present in the currently accessible scientific literature. While chiroptical spectroscopy, particularly ECD, is a powerful tool for elucidating the stereochemistry of chiral molecules, its application to this specific compound has not been reported.

Such an analysis would typically involve:

Experimental ECD Spectra: Measurement of the differential absorption of left and right circularly polarized light by an enantiomerically pure sample of this compound.

Theoretical ECD Calculations: Quantum chemical calculations to predict the ECD spectra for the possible enantiomers (e.g., (R) and (S) configurations) of the molecule.

Comparison and Assignment: Comparison of the experimental spectrum with the calculated spectra to assign the absolute configuration of the studied enantiomer.

Without these foundational elements, a detailed and scientifically accurate discussion on the chiroptical properties of this compound cannot be provided at this time.

Theoretical and Computational Chemistry Investigations of 6 Bromo 1,4,8 Trioxaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab initio methods, would be essential to elucidate the electronic structure and bonding characteristics of 6-Bromo-1,4,8-trioxaspiro[4.5]decane. These calculations would provide insights into the molecule's electron density distribution, molecular orbital energies (including the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), and the nature of the covalent bonds within the trioxaspiro[4.5]decane framework and the carbon-bromine bond.

Currently, specific data tables of calculated bond lengths, bond angles, and atomic charges for this compound are not available in the scientific literature.

Conformational Analysis and Energy Landscape Exploration

The spirocyclic system of this compound allows for various conformational isomers. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the transition states that connect them. This would reveal the preferred three-dimensional structures of the molecule and the energy barriers to conformational changes.

Detailed research findings and data tables of the relative energies of different conformers (e.g., chair, boat, twist-boat of the six-membered ring, and envelope or twist of the five-membered rings) have not been published.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, these calculations would typically include:

NMR Spectroscopy: Prediction of 1H and 13C chemical shifts and coupling constants.

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman spectra to identify characteristic vibrational modes.

At present, there are no published data tables of predicted spectroscopic data for this specific compound.

Reaction Mechanism Studies and Transition State Modeling

Theoretical studies can be employed to investigate the mechanisms of reactions involving this compound. This would involve mapping the reaction pathways for processes such as nucleophilic substitution at the carbon bearing the bromine atom or elimination reactions. Transition state modeling would be used to calculate activation energies, providing insights into reaction kinetics and selectivity.

Specific research on the reaction mechanisms and associated transition state models for this compound is not currently documented in the literature.

Analysis of Stereoelectronic Effects within the Spiroketal System

The spiroketal moiety of this compound is expected to exhibit significant stereoelectronic effects, such as the anomeric effect, which influences the molecule's conformation and reactivity. Computational analysis would be used to quantify these effects by examining the interactions between lone pairs of electrons on the oxygen atoms and the antibonding orbitals of adjacent bonds.

While the principles of stereoelectronic effects in spiroketals are well-understood, a specific computational analysis detailing these effects within this compound has not been reported.

Computational Design of Novel Derivatives and Reactivity Prediction

Computational methods can be utilized to design novel derivatives of this compound with potentially enhanced or modified properties. By systematically altering the substituents or the core structure in silico, it is possible to predict the reactivity and electronic properties of these new molecules, thereby guiding future synthetic efforts.

There are currently no published studies on the computational design and reactivity prediction of novel derivatives based on the this compound scaffold.

Future Research Directions and Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Routes

A foundational aspect of exploring the potential of 6-Bromo-1,4,8-trioxaspiro[4.5]decane is the development of efficient and sustainable methods for its synthesis. Future research should prioritize the principles of atom economy, minimizing waste and maximizing the incorporation of all reactant atoms into the final product. numberanalytics.comiupac.org

One promising avenue involves a multi-step sequence starting from readily available precursors. For instance, the synthesis could commence with the creation of the 1,4,8-trioxaspiro[4.5]decane core, followed by a regioselective bromination. The synthesis of related trioxaspiro[4.5]decane frameworks has been achieved from starting materials like D-glucose, suggesting that carbohydrate chemistry could offer a stereocontrolled route to the parent spiroketal. researchgate.net

Subsequent bromination would be a critical step. Traditional methods often employ reagents that result in significant byproducts. Therefore, the development of catalytic, atom-economical bromination techniques would be highly desirable. This could involve the use of N-bromosuccinimide (NBS) with a catalytic amount of an activator or exploring novel enzymatic bromination methods.

An alternative, more convergent approach could involve the cyclization of a brominated precursor. This would necessitate the synthesis of a suitably functionalized open-chain molecule that can undergo a spiroketalization reaction to form the target compound directly. Transition-metal catalysis, which has been effectively used in the synthesis of various spiroketals, could be instrumental in developing such a route. researchgate.net

Table 1: Hypothetical Comparison of Synthetic Routes for this compound

RouteKey StepsTheoretical Atom Economy (%)Potential AdvantagesPotential Challenges
Linear Synthesis 1. Synthesis of 1,4,8-trioxaspiro[4.5]decane 2. Regioselective Bromination40-60Potentially higher yielding for initial explorationLower atom economy, regioselectivity control in bromination
Convergent Synthesis 1. Synthesis of brominated open-chain precursor 2. Catalytic Spiroketalization70-90Higher atom economy, fewer stepsSynthesis of the complex precursor, optimization of cyclization

Exploration of Unprecedented Reactivity and Catalytic Transformations

The bromine atom at the 6-position of the spiroketal framework is a key functional group that can serve as a linchpin for a wide array of chemical transformations. The reactivity of this C-Br bond is expected to be influenced by the presence of the adjacent ether oxygen atoms, potentially leading to unique reactivity patterns.

Future investigations should explore the susceptibility of this compound to nucleophilic substitution and elimination reactions. The stereoelectronic effects of the spiroketal system could lead to interesting diastereoselectivities in these reactions. For instance, the cleavage of ethers with strong acids is a known reaction, and the presence of the bromo-substituent could influence the regioselectivity of such a cleavage. libretexts.org

Of particular interest would be the application of this compound in transition-metal-catalyzed cross-coupling reactions. The C-Br bond should readily participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at the 6-position. This would open the door to the synthesis of a diverse library of novel spiroketal derivatives with tailored properties. The development of copper-catalyzed methods for the formation of hindered ethers from α-bromo carbonyl compounds could also be adapted for this system. nih.govnih.gov

Furthermore, the potential for the trioxaspiro[4.5]decane framework to act as a ligand in catalysis is an intriguing possibility. The oxygen atoms could coordinate to metal centers, and the bromine atom could be used to anchor the ligand to a solid support or to introduce additional functionality.

Integration into Complex Total Syntheses and Materials Science Architectures

Spiroketals are prevalent structural motifs in a vast number of biologically active natural products. semanticscholar.orgresearchgate.netnih.gov The rigid, three-dimensional structure of the spiroketal core can serve as a scaffold to orient functional groups in a precise manner, which is often crucial for biological activity. mskcc.org Future research should explore the use of this compound as a building block in the total synthesis of complex natural products or their analogues. The bromine atom provides a convenient handle for elaboration into more complex functionalities, potentially streamlining synthetic routes. nih.gov

In the realm of materials science, the incorporation of spiroketal moieties into polymer backbones has been shown to enhance thermal stability and introduce unique conformational properties. researchgate.netnih.gov this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. The bromine atom could be leveraged for post-polymerization modification, allowing for the tuning of the material's properties. For example, debromination could be used to introduce unsaturation into the polymer backbone. acs.org

Table 2: Potential Applications of this compound Derivatives

Application AreaRationalePotential Derivative
Natural Product Synthesis Rigid scaffold for stereocontrolled synthesis6-Alkynyl-1,4,8-trioxaspiro[4.5]decane (via Sonogashira coupling)
Medicinal Chemistry Core structure for drug discovery6-Amino-1,4,8-trioxaspiro[4.5]decane derivatives (via Buchwald-Hartwig amination)
Polymer Chemistry Monomer for novel polymers with tunable propertiesPoly(1,4,8-trioxaspiro[4.5]decane) via polymerization of a debrominated derivative
Functional Materials Precursor for conductive or photoactive materials6-Aryl-1,4,8-trioxaspiro[4.5]decane with extended π-systems (via Suzuki coupling)

Advanced Characterization Techniques for Dynamic Molecular Processes

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its reactivity and designing its applications. Advanced characterization techniques will be indispensable in this endeavor.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy will be a primary tool. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for the unambiguous assignment of all proton and carbon signals. Furthermore, dynamic NMR (DNMR) studies could provide valuable insights into conformational changes, such as ring-flipping of the cyclohexane (B81311) moiety and potential anomeric effects. numberanalytics.comresearchgate.netlibretexts.org The proton chemical shifts in the 1,4-dioxane (B91453) portion of related 1,6,9-trioxaspiro[4.5]decanes have been shown to be sensitive to the stereochemistry at the spirocenter. researchgate.net

Single-crystal X-ray diffraction would provide the definitive solid-state structure, confirming the relative stereochemistry and providing precise bond lengths and angles. This information would be invaluable for calibrating and validating computational models.

Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be crucial for confirming the molecular weight and for studying the fragmentation patterns, which can provide further structural information.

Computational Exploration of Novel Applications and Property Prediction

In parallel with experimental investigations, computational chemistry offers a powerful and efficient means to explore the properties and potential applications of this compound.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including its three-dimensional structure, vibrational frequencies, and electronic properties. nih.govresearchgate.net Such calculations can also be used to investigate the reaction mechanisms of its potential transformations, providing insights into transition state energies and reaction pathways. researchgate.net For example, DFT studies on spiro-heterocycles have been used to elucidate reaction mechanisms and understand stereochemical outcomes. researchgate.net

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its dynamic behavior in different solvent environments. This can help to understand how the molecule might interact with biological targets or how it might behave in a polymer matrix.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the properties of a wide range of derivatives of this compound. By correlating structural features with properties of interest, such as solubility, thermal stability, or biological activity, these models can guide the design of new molecules with desired characteristics, thus accelerating the discovery process.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-Bromo-1,4,8-trioxaspiro[4.5]decane to improve yield and purity?

  • Methodological Answer : Multi-step synthesis involving bromination of a spirocyclic precursor is typically employed. Key steps include controlling reaction temperature (e.g., 0–5°C for bromine-sensitive intermediates) and using chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients). Reaction monitoring via TLC or LC-MS ensures intermediate stability, as spirocyclic compounds often exhibit sensitivity to ring-opening under acidic conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify spirocyclic connectivity and bromine-induced deshielding effects.
  • HRMS : Confirms molecular weight (C7_7H11_{11}BrO3_3; expected [M+H]+^+: 231.0).
  • XRD : Resolves spatial arrangement of the 1,4,8-trioxa system and bromine substitution (see analogous spiro compounds in ).

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Limited stability data exist, but spirocyclic ethers generally degrade via hydrolysis or oxidation. Conduct accelerated stability studies:

  • Store at 4°C (dry argon atmosphere) and test purity monthly via HPLC.
  • Assess degradation products (e.g., ring-opened aldehydes) using GC-MS .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Quantum mechanical calculations (DFT) model bromine’s electrophilic behavior and steric effects from the spiro structure. Use software like Gaussian or COMSOL to simulate transition states in SN2 reactions or cross-coupling scenarios. ICReDD’s reaction path search methods, combining quantum calculations and machine learning, can prioritize experimental conditions .

Q. How can factorial design optimize reaction parameters for functionalizing the spirocyclic core?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:

  • Factors : Temperature (25°C vs. 60°C), catalyst loading (0.1 vs. 1 mol%), solvent polarity (THF vs. DCM).
  • Response : Yield of Suzuki-Miyaura coupling products.
  • Use ANOVA to identify significant interactions and derive optimal conditions .

Q. What strategies address contradictions in reported biological activity data for spirocyclic bromo compounds?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized assays (e.g., IC50_{50} values in kinase inhibition studies).
  • Structural analogs : Test this compound alongside analogs (e.g., 8-((5-Bromothiophen-2-yl)sulfonyl) derivatives) to isolate substituent effects .
  • Molecular dynamics : Simulate target binding to explain divergent activity (e.g., bromine’s role in hydrophobic interactions) .

Q. How can AI-driven tools enhance the discovery of applications for this compound?

  • Methodological Answer : Deploy AI platforms (e.g., ICReDD’s workflow) to:

  • Predict novel reaction pathways via generative models.
  • Analyze high-throughput screening data for SAR trends.
  • Optimize synthetic routes using reinforcement learning, reducing trial-and-error experimentation .

Data Gaps and Research Challenges

  • Ecological/toxicity data : No PBT (Persistence, Bioaccumulation, Toxicity) assessments are available; prioritize in vitro assays (e.g., Daphnia magna toxicity testing) .
  • Mechanistic studies : Limited computational or experimental data on bromine’s electronic effects in the spirocyclic framework.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.